(Benzyloxy)(phenyl)acetic acid
Overview
Description
It is characterized by its molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound is known for its unique structural properties, including the presence of a benzyloxy group attached to the phenyl ring, which influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (benzyloxy)(phenyl)acetic acid typically involves the reaction of benzyl alcohol with phenylacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product . The reaction can be represented as follows:
C6H5CH2OH+C6H5CH2COOH→C6H5CH2OC6H4CH2COOH
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, ensuring a high-purity product .
Chemical Reactions Analysis
Types of Reactions: (Benzyloxy)(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of benzyloxybenzoic acid.
Reduction: Formation of benzyloxybenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(Benzyloxy)(phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (benzyloxy)(phenyl)acetic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Phenylacetic acid: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
4-Hydroxyphenylacetic acid: Contains a hydroxyl group instead of a benzyloxy group, leading to different biological activities.
4-Methoxyphenylacetic acid: Contains a methoxy group, which influences its solubility and reactivity.
Uniqueness: This structural feature distinguishes it from other phenylacetic acid derivatives, providing unique reactivity and biological properties .
Properties
IUPAC Name |
2-phenyl-2-phenylmethoxyacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)14(13-9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTPJDGURCMYML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874654 | |
Record name | PHENYLACETICACID2BENZYLOXY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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